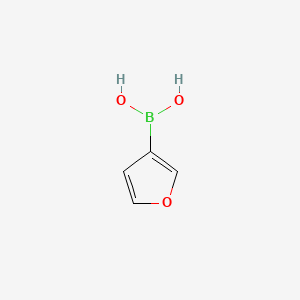
Acide furan-3-boronique
Vue d'ensemble
Description
Furan-3-boronic acid is an organic compound characterized by a furan ring substituted with a boronic acid group at the third position. It is a colorless crystalline solid that is soluble in many organic solvents. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Applications De Recherche Scientifique
Furan-3-boronic acid has a wide range of applications in scientific research, including :
Chemistry: It is used as a coupling partner in Suzuki-Miyaura reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biosensors and biofuel cells. For example, it can be incorporated into electrodes to detect biological molecules like uric acid.
Medicine: Furan-3-boronic acid derivatives have shown potential as antibacterial and anticancer agents due to their ability to interact with biological targets.
Industry: It is used in the synthesis of polymers and materials with specific electronic properties.
Mécanisme D'action
Target of Action
Furan-3-boronic acid is a derivative of furan, a class of organic compounds that have been employed as medicines in a number of distinct disease areas . The primary targets of furan-3-boronic acid are bacterial strains , against which it exhibits antibacterial activity . It has been found to possess considerable activity against both gram-negative and gram-positive bacteria .
Mode of Action
Furan derivatives are known to interact with their targets through various structural reactions . Furan-3-boronic acid is often used as a coupling partner in many reactions , indicating its ability to form bonds with other molecules and potentially alter their function.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed in the treatment of various conditions, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that furan-3-boronic acid may have favorable bioavailability.
Result of Action
The result of the action of furan-3-boronic acid is primarily its antibacterial activity . It has been found to possess considerable activity against both gram-negative and gram-positive bacteria , indicating a broad spectrum of action of this compound.
Action Environment
The action of furan-3-boronic acid can be influenced by environmental factors. For instance, it is soluble in methanol , suggesting that its action may be influenced by the presence of certain solvents. Furthermore, it should be stored in a cool place, away from strong oxidizing agents , indicating that its stability and efficacy may be affected by temperature and chemical environment.
Analyse Biochimique
Biochemical Properties
Furan-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, furan-3-boronic acid can interact with serine proteases by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity .
Cellular Effects
Furan-3-boronic acid influences various cellular processes by interacting with cellular proteins and enzymes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, furan-3-boronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of furan-3-boronic acid involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl or amino groups. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For instance, furan-3-boronic acid can inhibit the activity of enzymes such as proteases and kinases by forming a covalent bond with the active site residues, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furan-3-boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives . Long-term studies have shown that furan-3-boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it can modulate enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of furan-3-boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, furan-3-boronic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Furan-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular enzymes . The interaction of furan-3-boronic acid with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, furan-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters that recognize its boronic acid group, facilitating its intracellular accumulation . Once inside the cell, furan-3-boronic acid can bind to various proteins and enzymes, influencing its localization and activity .
Subcellular Localization
The subcellular localization of furan-3-boronic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and function of furan-3-boronic acid, modulating its activity within different cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-3-boronic acid can be synthesized from 3-bromofuran through a series of reactions. The typical synthetic route involves the following steps :
Lithiation: 3-bromofuran is treated with a strong base such as n-butyllithium in a solvent like tetrahydrofuran at low temperatures to form the corresponding lithium derivative.
Borylation: The lithium derivative is then reacted with a boron-containing reagent such as triisopropyl borate or tributyl borate to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield furan-3-boronic acid.
Industrial Production Methods
Industrial production of furan-3-boronic acid typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of furan-3-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: Furan-3-boronic acid can be oxidized to form furan-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form furan-3-ylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Suzuki-Miyaura Coupling: Biaryl or aryl-alkene compounds.
Oxidation: Furan-3-carboxylic acid.
Reduction: Furan-3-ylmethanol.
Comparaison Avec Des Composés Similaires
Furan-3-boronic acid can be compared with other boronic acids and furan derivatives:
Phenylboronic Acid: Unlike furan-3-boronic acid, phenylboronic acid has a phenyl ring instead of a furan ring. It is also widely used in Suzuki-Miyaura coupling but has different reactivity and selectivity.
2-Furanboronic Acid: This compound has the boronic acid group at the second position of the furan ring. It exhibits different reactivity due to the position of the substituent.
Thiophene-3-boronic Acid: Similar to furan-3-boronic acid but with a thiophene ring instead of a furan ring. It is used in similar coupling reactions but has different electronic properties.
Conclusion
Furan-3-boronic acid is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable tool in scientific research and industrial processes.
Propriétés
IUPAC Name |
furan-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFKCRAAGLNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370248 | |
| Record name | Furan-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55552-70-0 | |
| Record name | Furan-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


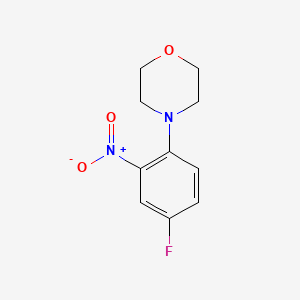
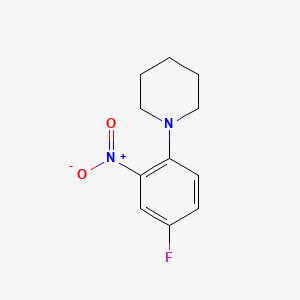
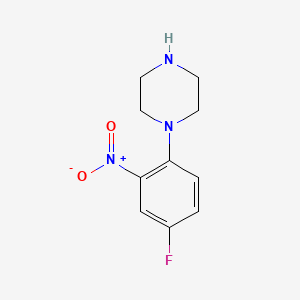

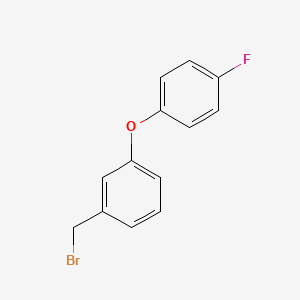
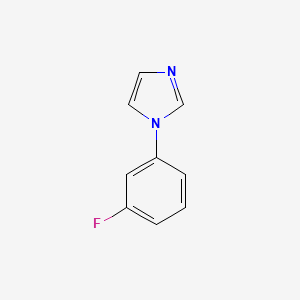


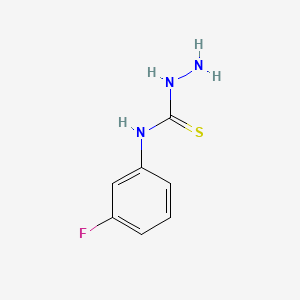
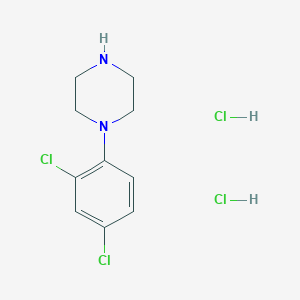
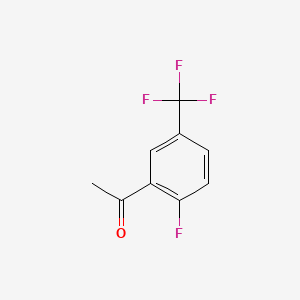
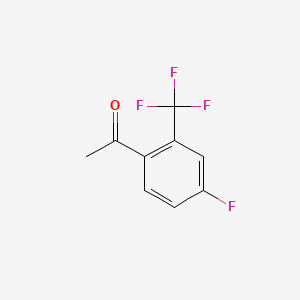

![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)
